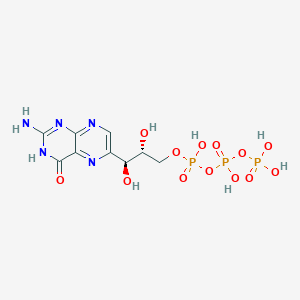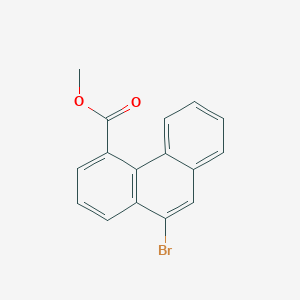
Methyl 10-bromophenanthrene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-bromophenanthrene-4-carboxylate is an organic compound with the molecular formula C16H11BrO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 10th position and a methyl ester group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 10-bromophenanthrene-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of phenanthrene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 10-bromophenanthrene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10-bromophenanthrene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phenanthrene derivatives with different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 10-substituted phenanthrene derivatives.
Oxidation: Formation of phenanthrene-4-carboxylic acid or other oxidized products.
Reduction: Formation of 10-bromophenanthrene-4-methanol.
Applications De Recherche Scientifique
Methyl 10-bromophenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 10-bromophenanthrene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but with a single aromatic ring.
Methyl 10-bromoanthracene-9-carboxylate: Similar polycyclic structure but with different substitution patterns.
Methyl 4-bromophenylacetate: Contains a bromine atom and ester group but with a different aromatic system.
Uniqueness
Methyl 10-bromophenanthrene-4-carboxylate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its polycyclic aromatic structure and functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
26698-23-7 |
|---|---|
Formule moléculaire |
C16H11BrO2 |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
methyl 10-bromophenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)13-8-4-7-12-14(17)9-10-5-2-3-6-11(10)15(12)13/h2-9H,1H3 |
Clé InChI |
QAAWHGLORDSRCA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





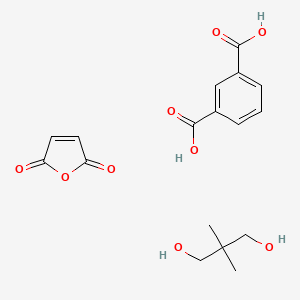
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)

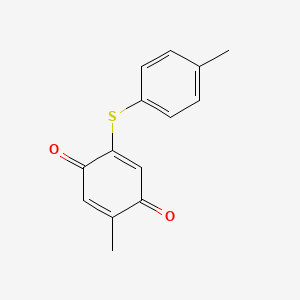
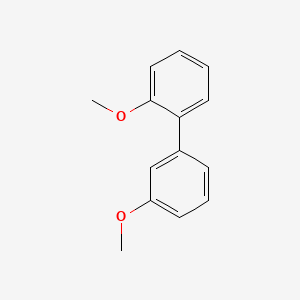
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)


